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3h-Spiro[2-benzofuran-1,9'-fluorene]

Organic Electronics OLED Host Materials Thermal Stability

3H-Spiro[2-benzofuran-1,9'-fluorene] is a rigid, spiro-annulated polycyclic aromatic compound in which a benzofuran moiety and a fluorene moiety are linked through a quaternary spiro carbon. This three-dimensional architecture, also referred to as the fluorenobenzofuran (BFF) core, serves as a versatile building block for advanced organic electronic materials.

Molecular Formula C20H14O
Molecular Weight 270.3 g/mol
CAS No. 161-37-5
Cat. No. B11848735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3h-Spiro[2-benzofuran-1,9'-fluorene]
CAS161-37-5
Molecular FormulaC20H14O
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3(O1)C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C20H14O/c1-4-10-17-14(7-1)13-21-20(17)18-11-5-2-8-15(18)16-9-3-6-12-19(16)20/h1-12H,13H2
InChIKeyCMIJNLJJJPBKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Spiro[2-benzofuran-1,9'-fluorene] (CAS 161-37-5): Spiro-Fused Aromatic Core for High-Performance OLED Material Design


3H-Spiro[2-benzofuran-1,9'-fluorene] is a rigid, spiro-annulated polycyclic aromatic compound in which a benzofuran moiety and a fluorene moiety are linked through a quaternary spiro carbon. This three-dimensional architecture, also referred to as the fluorenobenzofuran (BFF) core, serves as a versatile building block for advanced organic electronic materials. The BFF scaffold imparts a high glass transition temperature (Tg > 140 °C), high triplet energy (ET > 2.70 eV), and exceptional morphological stability—properties that are critically differentiating relative to non-spiro fluorene or benzofuran analogs [1]. Its primary application space lies in the design of thermally robust host materials and hole-transport layers for phosphorescent organic light-emitting diodes (PhOLEDs).

Why 3H-Spiro[2-benzofuran-1,9'-fluorene] Cannot Be Replaced by Simple Fluorene or Dibenzofuran Analogs


Generic substitution of 3H-Spiro[2-benzofuran-1,9'-fluorene] with simple fluorene or dibenzofuran derivatives fails because the spiro-architecture imparts a unique combination of properties not present in planar or non-spiro analogs. The orthogonal arrangement of the two π-systems enables spiroconjugation, which enhances hole mobility and provides a high triplet energy essential for efficient energy transfer in PhOLEDs. The rigid spiro center also raises the glass transition temperature substantially above that of conventional hole-transport materials such as TAPC (Tg = 74 °C), directly impacting device morphological stability and operational lifetime [1]. Separately, the parent scaffold exhibits a boiling point (431.6 °C) that is approximately 138 °C higher than that of fluorene (298 °C), reflecting superior intrinsic thermal stability and reduced volatility during vacuum processing . These combined effects make the spiro scaffold functionally irreplaceable for applications that simultaneously demand thermal robustness, high triplet energy, and stable amorphous film formation.

Quantitative Differentiation Evidence for 3H-Spiro[2-benzofuran-1,9'-fluorene] (CAS 161-37-5) Relative to Closest Analogs


Glass Transition Temperature: BFF Core Delivers >66 °C Higher Tg Than Industry-Standard TAPC, Ensuring OLED Morphological Stability

Host materials based on the fluorenobenzofuran (BFF) core exhibit a glass transition temperature (Tg) above 140 °C [1], which is approximately 66 °C higher than the widely used hole-transport material TAPC (Tg = 74 °C) [2]. This elevated Tg directly translates to superior morphological stability of amorphous films under the thermal stress of OLED operation, reducing crystallization and phase separation that degrade device performance.

Organic Electronics OLED Host Materials Thermal Stability

Triplet Energy: BFF-Based Hosts Surpass CBP (ET > 2.70 eV vs. 2.56 eV), Enabling Green PhOLEDs with ~20% EQE

The BFF core endows host materials with a high triplet energy (ET) above 2.70 eV [1], which exceeds the triplet energy of the ubiquitous host material CBP (ET ≈ 2.56 eV) [2]. This higher ET enables efficient exothermic energy transfer to green phosphorescent emitters such as Ir(ppy)3, resulting in a high quantum efficiency approaching 20% in green PhOLEDs [1]. In contrast, CBP's lower ET precludes effective use with blue triplet guests and limits its application scope.

Phosphorescent OLEDs Triplet Energy Host Materials

Thermal Volatility: Spiro Scaffold Boiling Point Exceeds Fluorene by ~138 °C, Reducing Vacuum Deposition Contamination Risk

The boiling point of 3H-Spiro[2-benzofuran-1,9'-fluorene] is 431.6 ± 14.0 °C at 760 mmHg , which is approximately 138 °C higher than that of its non-spiro analog fluorene (298 °C) . This substantial elevation reflects the increased molecular weight and rigid spiro structure, which reduces volatility and indicates superior intrinsic thermal stability. Lower volatility is advantageous for vacuum thermal evaporation processes used in OLED fabrication, where premature evaporation can cause chamber contamination and non-uniform film deposition.

Thermal Analysis Material Purification Vacuum Deposition

Spiroconjugation-Enhanced Hole Mobility: Quantum Calculations Predict Improved Charge Transport vs. Non-Spiro Fluorene Oligomers

Quantum chemical calculations demonstrate that oligofluorenes bearing spiro-linked conjugated substituents exhibit enhanced hole mobility compared to non-spiro fluorene oligomers [1]. This enhancement is attributed to spiroconjugation—the through-space electronic interaction between perpendicular π-systems joined at the tetrahedral spiro carbon. For 3H-Spiro[2-benzofuran-1,9'-fluorene], the orthogonal benzofuran and fluorene units create an analogous spiroconjugation pathway that reduces reorganization energy and increases electronic coupling, two key parameters governing charge carrier mobility as described by Marcus theory.

Charge Transport Spiroconjugation Hole Mobility

LogP and Solution Processability: Higher Hydrophobicity Distinguishes Spiro Scaffold from Fluorene (ΔLogP +1.33) and Dibenzofuran (ΔLogP +1.78)

The predicted octanol-water partition coefficient (LogP) of 3H-Spiro[2-benzofuran-1,9'-fluorene] is 5.49 , which is substantially higher than that of fluorene (LogP ≈ 4.16) and dibenzofuran (LogP ≈ 3.71) [1]. This increased hydrophobicity reflects the larger hydrocarbon framework introduced by the spiro linkage and translates to better solubility in non-polar organic solvents commonly used for solution-processed organic electronics. The higher LogP also suggests reduced moisture sensitivity during material storage and device encapsulation.

Solubility Solution Processing Organic Semiconductor Formulation

High-Value Application Scenarios for 3H-Spiro[2-benzofuran-1,9'-fluorene] (CAS 161-37-5) in Organic Electronics R&D and Manufacturing


Green Phosphorescent OLED Host Material Development Based on the BFF Core

The BFF core provides a glass transition temperature exceeding 140 °C and a triplet energy above 2.70 eV [1], making it an ideal scaffold for designing host materials for green PhOLEDs. When functionalized with appropriate hole- and electron-transporting groups, BFF-based hosts enable high quantum efficiency approaching 20% [1]. For researchers procuring 3H-Spiro[2-benzofuran-1,9'-fluorene] as a synthetic intermediate, this evidence supports its use as the foundational core for next-generation green PhOLED host materials where both thermal stability and high triplet energy are non-negotiable.

Hole-Transport Architecture for OLEDs Requiring Extended Operational Lifetime

The spiro scaffold's elevated glass transition temperature (Tg > 140 °C) far surpasses that of conventional hole-transport materials such as TAPC (Tg = 74 °C) [2], ensuring superior morphological stability under the Joule heating generated during extended OLED operation. This thermal resilience directly contributes to extended device lifetime. Procurement of 3H-Spiro[2-benzofuran-1,9'-fluorene] is therefore strategically justified for programs targeting long-lifetime OLED displays and lighting panels where thermal degradation is a primary failure mode.

Rigid Spiro Building Block for Bipolar Host Material Design in Solution-Processed OLEDs

The high LogP (5.49) of the parent spiro scaffold predicts good solubility in common organic solvents, facilitating solution-based derivatization and purification workflows. Combined with the spiroconjugation-enhanced charge transport properties [3], this makes 3H-Spiro[2-benzofuran-1,9'-fluorene] a compelling building block for constructing bipolar host materials where both solubility and charge mobility are required. Researchers developing inkjet-printable OLED materials can leverage this scaffold to balance solubility and electronic performance.

Vacuum-Deposited Organic Semiconductor with Reduced Chamber Contamination Risk

The boiling point of 431.6 °C for the unsubstituted scaffold indicates low volatility, which is advantageous for vacuum thermal evaporation processes. Materials with lower volatility reduce the risk of premature evaporation and chamber cross-contamination during multi-source deposition. For procurement teams sourcing precursors for vacuum-processed OLED fabrication, this property supports the selection of 3H-Spiro[2-benzofuran-1,9'-fluorene] derivatives over more volatile fluorene-based alternatives.

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